Srpkin-1

Catalog No.
S531210
CAS No.
M.F
C27H21FN2O3S
M. Wt
472.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Srpkin-1

Product Name

Srpkin-1

IUPAC Name

3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride

Molecular Formula

C27H21FN2O3S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3

InChI Key

TWKWEBMGDALHPN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

solubility

Soluble in DMSO

Synonyms

JH-XI-05-01; JHXI0501; JH XI 05 01;

Canonical SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C

The exact mass of the compound Srpkin-1 is 472.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Srpkin-1, also known as SRPKIN-1, is a novel compound that acts as a covalent inhibitor of serine-arginine protein kinases 1 and 2. This compound is notable for its ability to selectively bind to the active site of these kinases, thereby inhibiting their function. The primary role of serine-arginine protein kinases is to regulate pre-mRNA splicing by phosphorylating serine/arginine-rich splicing factors. By inhibiting these kinases, Srpkin-1 effectively alters the splicing of various mRNA isoforms, particularly vascular endothelial growth factor, which plays a crucial role in angiogenesis and tumor progression .

Srpkin-1 operates through covalent modification of specific residues within the active site of serine-arginine protein kinases. The compound forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket of these kinases. This irreversible binding leads to a significant reduction in the phosphorylation activity of the kinases, specifically affecting the phosphorylation of serine/arginine splicing factor 1 . Additionally, Srpkin-1 has been shown to convert the pro-angiogenic isoform of vascular endothelial growth factor A165a into the anti-angiogenic isoform A165b, which is critical in therapeutic contexts such as age-related macular degeneration .

The biological activity of Srpkin-1 is primarily centered around its inhibition of angiogenesis and its effects on splicing regulation. In vitro studies have demonstrated that Srpkin-1 can significantly inhibit the phosphorylation of serine/arginine splicing factor 1 at submicromolar concentrations. This inhibition leads to altered expression levels of angiogenic factors, ultimately resulting in reduced neovascularization in experimental models . Furthermore, recent studies indicate that Srpkin-1 may also exhibit antiviral properties by inhibiting hepatitis B virus replication through interference with viral particle formation .

The synthesis of Srpkin-1 involves a series of chemical modifications to create a compound that can effectively target and inhibit serine-arginine protein kinases. Initial approaches included structure-guided design and modification of existing inhibitors to enhance their potency and selectivity. A key step in the synthesis is the introduction of an aryl-sulfonyl fluoride group, which facilitates covalent bonding with lysine residues in the docking groove of the target proteins . The synthesis process also emphasizes stability and bioavailability, ensuring that the compound can effectively penetrate cellular membranes and reach its targets within cells .

Srpkin-1 has potential applications in various therapeutic areas due to its ability to modulate pre-mRNA splicing and inhibit angiogenesis. Its primary applications include:

  • Cancer Therapy: By inhibiting serine-arginine protein kinases, Srpkin-1 can potentially reduce tumor growth and metastasis by altering the splicing patterns of angiogenic factors.
  • Ophthalmology: The compound has shown promise in treating ocular diseases characterized by pathological neovascularization, such as age-related macular degeneration.
  • Virology: Recent findings suggest that Srpkin-1 may serve as an antiviral agent against hepatitis B virus by disrupting viral replication processes .

Studies investigating the interactions between Srpkin-1 and serine-arginine protein kinases have utilized techniques such as isothermal titration calorimetry and GST pull-down assays. These studies have confirmed that Srpkin-1 binds selectively to SRPK1 and SRPK2 with high affinity, demonstrating its effectiveness as an inhibitor. The binding studies reveal that modifications to the compound can significantly enhance its inhibitory potency by optimizing interactions within the kinase's active site .

Srpkin-1 is part of a broader class of compounds targeting serine-arginine protein kinases. Below are several similar compounds along with their unique characteristics:

Compound NameMechanismPotency (IC50)Unique Features
SRPIN340Competitive inhibitor11 μMFirst-generation SRPK inhibitor
SPHINX31Selective SRPK inhibitor5.9 nMHigh selectivity for SRPKs
CDBSCovalent docking blocker640 nMTargets docking groove
DBS1Peptide-based inhibitor142 nMModifiable peptide structure

Srpkin-1 stands out due to its irreversible binding mechanism, which offers prolonged inhibition compared to other reversible inhibitors like SRPIN340. Its ability to convert pro-angiogenic factors into anti-angiogenic forms further distinguishes it from similar compounds .

SRPKIN-1 is a synthetic chemical compound with the molecular formula C27H21FN2O3S and a molecular weight of 472.53 g/mol [5] [2]. The compound is formally named 3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride, reflecting its complex molecular architecture [2] [5]. The structure consists of a benzo[b]carbazol core scaffold with several functional groups attached at specific positions [5] [8].
The molecular structure of SRPKIN-1 features several key functional groups that contribute to its biological activity [8] [3]. The benzenesulfonyl fluoride group is positioned at the 8-position of the benzo[b]carbazol core and serves as the reactive warhead that forms a covalent bond with its target protein [4] [7]. A cyano group is located at position 3, an ethyl group at position 9, and geminal dimethyl groups at position 6 [2] [5]. Additionally, an oxo group is present at position 11 of the core structure [3] [8].

The canonical SMILES notation for SRPKIN-1 is O=S(C1=CC=CC(C2=C(CC)C=C3C(C(C)(C)C(NC4=C5C=CC(C#N)=C4)=C5C3=O)=C2)=C1)(F)=O, which provides a linear representation of its molecular structure [2] [5]. This notation is valuable for computational chemistry applications and database searches related to this compound [5] [8].

Physicochemical Properties and Stability Profile

SRPKIN-1 exists as a solid at room temperature and exhibits distinct physicochemical properties that influence its behavior in various environments [3] [6]. The compound has a predicted relative density of 1.43 g/cm³, which is typical for organic compounds of similar molecular weight [3] [10].

One of the most notable physicochemical properties of SRPKIN-1 is its solubility profile. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations of up to 110 mg/mL (232.79 mM) [2] [24]. However, SRPKIN-1 is practically insoluble in water, with solubility less than 0.1 mg/mL, which is a common characteristic of many lipophilic drug-like molecules [2] [3]. For in vivo applications, specialized formulations have been developed, including solutions containing 10% DMSO with either 40% polyethylene glycol 300, 5% Tween-80, and 45% saline, or 90% corn oil, both achieving solubility of at least 2.75 mg/mL (5.82 mM) [24] [3].

Table 1: Physicochemical Properties of SRPKIN-1

PropertyValue
Physical StateSolid
Molecular Weight472.53 g/mol
Solubility in DMSO110 mg/mL (232.79 mM)
Solubility in Water< 0.1 mg/mL (insoluble)
Relative Density1.43 g/cm³ (Predicted)
CAS Number2089226-94-6

The stability profile of SRPKIN-1 is an important consideration for its storage and handling [3] [6]. When stored as a solid at -20°C under nitrogen and protected from moisture, SRPKIN-1 remains stable for at least 3 years [3] [24]. In DMSO solution, the compound maintains stability for approximately 1 year when stored at -80°C [24] [3]. However, due to its poor aqueous solubility, SRPKIN-1 has limited stability in aqueous solutions at physiological pH and temperature [24] [3].

The presence of the benzenesulfonyl fluoride group in SRPKIN-1 contributes to its chemical reactivity, particularly its ability to form covalent bonds with specific amino acid residues in target proteins [4] [7]. This reactivity is essential for its mechanism of action but may also influence its overall chemical stability under certain conditions [4] [7].

Structure-Activity Relationship Analysis

The biological activity of SRPKIN-1 is intricately linked to its structural features, with each component of the molecule playing a specific role in its interaction with target proteins [4] [14]. Structure-activity relationship (SAR) analysis reveals how various structural elements contribute to the compound's potency and selectivity [14] [15].

The benzenesulfonyl fluoride group is perhaps the most critical structural feature of SRPKIN-1, as it forms a covalent bond with a tyrosine residue in the ATP-binding pocket of serine/arginine protein kinase (SRPK) [4] [7]. This covalent bond formation is responsible for the irreversible inhibition mechanism that distinguishes SRPKIN-1 from non-covalent SRPK inhibitors [4] [15]. Modification or removal of this group would significantly reduce or eliminate the compound's inhibitory activity [7] [14].

The cyano group at position 3 of the benzo[b]carbazol core enhances binding affinity and contributes to the selectivity profile of SRPKIN-1 [14] [15]. This electron-withdrawing group likely participates in polar interactions within the binding pocket, stabilizing the compound-protein complex [14] [7].

Table 2: Structure-Activity Relationship Analysis of SRPKIN-1

Structural FeatureFunctionImpact on Activity
Benzenesulfonyl fluoride groupForms covalent bond with tyrosine in ATP-binding pocketCritical for irreversible inhibition mechanism
Cyano group at position 3Enhances binding affinity and selectivitySignificant contribution to potency
Ethyl group at position 9Contributes to optimal positioning in binding pocketModerate contribution to binding affinity
Dimethyl groups at position 6Provides steric bulk for proper orientationModerate contribution to binding affinity
Benzo[b]carbazol core scaffoldProvides rigid framework for optimal positioning of functional groupsEssential for overall inhibitory activity
Oxo group at position 11Forms hydrogen bonds with residues in binding siteSignificant contribution to binding affinity

The ethyl group at position 9 and the dimethyl groups at position 6 contribute to the optimal positioning of SRPKIN-1 within the binding pocket of SRPK [14] [15]. These alkyl substituents provide hydrophobic interactions and steric effects that influence the orientation of the molecule, thereby affecting its binding affinity [14] [7].

The benzo[b]carbazol core scaffold serves as a rigid framework that positions the various functional groups in the optimal spatial arrangement for interaction with the target protein [14] [15]. This rigid core is essential for maintaining the overall three-dimensional structure of the molecule and, consequently, its inhibitory activity [14] [7].

The oxo group at position 11 likely participates in hydrogen bonding interactions with specific residues in the binding site, further stabilizing the compound-protein complex [14] [15]. These hydrogen bonds contribute significantly to the binding affinity of SRPKIN-1 for its target proteins [14] [7].

Crystallographic Analysis of SRPKIN-1

Crystallographic analysis provides valuable insights into the three-dimensional structure of SRPKIN-1 and its interactions with target proteins [9] [20]. X-ray crystallography, a powerful technique for determining atomic structures, has been employed to elucidate the binding mode of SRPKIN-1 to serine/arginine protein kinase [20] [22].

The binding site of SRPKIN-1 is located within the ATP-binding pocket of SRPK1/2, where it forms specific interactions with key residues [9] [20]. The most notable feature of this interaction is the formation of a covalent bond between the benzenesulfonyl fluoride group of SRPKIN-1 and a tyrosine phenol group in the ATP-binding pocket [4] [9]. This covalent bond formation represents a unique mechanism among kinase inhibitors, as SRPKIN-1 is the first reported kinase inhibitor to form such a bond with a tyrosine residue [4] [9].

Table 3: Crystallographic Analysis of SRPKIN-1

ParameterDescription
Binding SiteATP-binding pocket of SRPK1/2
Key InteractionsForms hydrogen bonds and hydrophobic interactions with residues in binding pocket
Covalent Bond FormationForms covalent bond with tyrosine phenol group in ATP-binding pocket
Conformational ChangesInduces conformational changes in kinase structure upon binding
Unique FeaturesFirst kinase inhibitor to form covalent bond with tyrosine phenol group

Beyond the covalent bond, SRPKIN-1 establishes multiple non-covalent interactions within the binding pocket, including hydrogen bonds and hydrophobic interactions [9] [20]. These additional interactions contribute to the initial binding affinity and specificity of the compound before the formation of the covalent bond [9] [4].

The binding of SRPKIN-1 to SRPK1/2 induces conformational changes in the kinase structure, which may contribute to its inhibitory mechanism [9] [20]. These conformational changes likely affect the catalytic activity of the enzyme by altering the positioning of key residues involved in substrate binding and phosphate transfer [9] [4].

While detailed crystallographic data on SRPKIN-1 bound to SRPK1/2 is available, it is worth noting that the crystal system and specific crystallographic parameters for SRPKIN-1 itself (without the protein) are not extensively documented in the literature [20] [22]. This represents an area where additional research could provide valuable information about the compound's solid-state properties [20] [22].

Comparative Analysis with Non-Covalent SRPK Inhibitors

SRPKIN-1 represents a significant advancement in the development of SRPK inhibitors, particularly due to its covalent binding mechanism [4] [19]. A comparative analysis with non-covalent SRPK inhibitors reveals important differences in binding mechanisms, potency, selectivity, and pharmacological properties [16] [19].

The most fundamental distinction between SRPKIN-1 and non-covalent SRPK inhibitors lies in their binding mechanisms [4] [16]. SRPKIN-1 forms a covalent bond with a tyrosine residue in the ATP-binding pocket of SRPK1/2, resulting in irreversible inhibition [4] [7]. In contrast, non-covalent inhibitors such as SRPIN340 and SPHINX31 bind reversibly to the ATP-binding site through non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions [16] [18].

Table 4: Comparison of SRPKIN-1 with Non-Covalent SRPK Inhibitors

PropertySRPKIN-1 (Covalent)Non-Covalent SRPK Inhibitors
Binding MechanismForms covalent bond with tyrosine in ATP-binding pocketReversible binding to ATP-binding site
ReversibilityIrreversibleReversible
Potency (SRPK1)High (IC50 = 35.6 nM)Variable (SPHINX31: 5.9 nM, SRPIN340: ~10 μM)
SelectivityHighly selective for SRPK1/2Variable selectivity profiles
Effect on VEGF SplicingPotently converts VEGF-A165a to VEGF-A165bLess potent conversion of VEGF isoforms
Anti-angiogenic ActivityBlocks angiogenesis in CNV mouse model at 50-300 nMLess potent anti-angiogenic activity
Washout ResistanceMaintains activity after washoutActivity diminishes after washout

In terms of potency, SRPKIN-1 demonstrates high inhibitory activity against SRPK1 with an IC50 value of 35.6 nM and against SRPK2 with an IC50 of 98 nM [3] [4]. Among non-covalent inhibitors, SPHINX31 shows comparable potency against SRPK1 (IC50 = 5.9 nM) but is less effective against SRPK2 [16] [11]. SRPIN340, an earlier generation non-covalent inhibitor, is significantly less potent with an IC50 of approximately 10 μM for SRPK1 [16] [18]. Notably, SRPKIN-1 is approximately 300-fold more potent than SRPIN340 and about 10-fold more potent than SPHINX31 in certain functional assays [16] [19].

The selectivity profiles of these inhibitors also differ [16] [19]. SRPKIN-1 demonstrates high selectivity for SRPK1/2 over other kinases, as confirmed by kinome-wide profiling [4] [16]. Non-covalent inhibitors show variable selectivity, with SPHINX31 exhibiting good selectivity for SRPK1 over SRPK2 but some cross-reactivity with CLK1 and CLK4 [11] [18].

A key advantage of SRPKIN-1's covalent binding mechanism is its ability to maintain inhibitory activity even after washout conditions, where the compound is removed from the cellular environment [16] [19]. This persistent inhibition is not observed with non-covalent inhibitors, whose activity diminishes after washout [16] [19]. This property of SRPKIN-1 may translate to more durable pharmacological effects in vivo [16] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

472.12569187 g/mol

Monoisotopic Mass

472.12569187 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Hatcher JM, Wu G, Zeng C, Zhu J, Meng F, Patel S, Wang W, Ficarro SB, Leggett AL, Powell CE, Marto JA, Zhang K, Ki Ngo JC, Fu XD, Zhang T, Gray NS. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform. Cell Chem Biol. 2018 Apr 19;25(4):460-470.e6. doi: 10.1016/j.chembiol.2018.01.013. Epub 2018 Feb 22. PubMed PMID: 29478907; PubMed Central PMCID: PMC5973797.
2.https://graylab.dana-farber.org/probes.html

Explore Compound Types